N,N'-Dimethylthiourea

Catalysis Oxidation Thiourea Oxidation

Procure high-purity N,N'-Dimethylthiourea (DMTU, ≥97%) for mission-critical applications. Its symmetrical N,N'-dimethyl substitution provides steric bulk that modulates metal complex formation kinetics—essential for controlled electroless nickel/copper bath stabilization, preventing spontaneous decomposition while enabling uniform deposition on activated substrates. In rubber vulcanization, DMTU delivers a balanced scorch time/cure rate profile distinct from unsubstituted thiourea, dominating 38.9% of the accelerator market. As a dual-action hydroxyl radical scavenger (79% inhibition at 10 mM), it is a preferred investigative tool for oxidative injury models. Insist on DMTU for reproducible electrochemical, curing, and antioxidant outcomes.

Molecular Formula C3H8N2S
Molecular Weight 104.18 g/mol
CAS No. 534-13-4
Cat. No. B139369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethylthiourea
CAS534-13-4
Synonyms1,3-dimethyl-2-thiourea
1,3-dimethylthiourea
dimethylthiourea
DMTU
N,N'-dimethylthiourea
Molecular FormulaC3H8N2S
Molecular Weight104.18 g/mol
Structural Identifiers
SMILESCNC(=S)NC
InChIInChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)
InChIKeyVLCDUOXHFNUCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.60 M

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dimethylthiourea (CAS 534-13-4) Technical Baseline for Research and Industrial Procurement


N,N'-Dimethylthiourea (DMTU, CAS 534-13-4, C3H8N2S) is a symmetrically N,N'-disubstituted thiourea derivative with two methyl groups on the terminal nitrogen atoms . This structural modification distinguishes it from unsubstituted thiourea and other N-substituted analogs, imparting distinct physicochemical and coordination properties. DMTU serves as a versatile ligand for transition metals, a catalyst and stabilizer in electrochemical processes, a vulcanization accelerator in rubber chemistry, and an analytical reagent for metal ion detection [1][2]. Its commercial availability at high purity (typically ≥99%) from reputable suppliers supports consistent performance across these applications .

Why Unsubstituted Thiourea and Other N-Substituted Analogs Cannot Simply Replace N,N'-Dimethylthiourea in Critical Applications


Thiourea derivatives exhibit widely varying physicochemical properties and performance characteristics depending on the nature, number, and position of N-substituents. While unsubstituted thiourea (TU) and N-methylthiourea (MTU) share the thiocarbonyl functionality, their steric profiles, metal-binding affinities, and solution thermodynamics differ significantly from DMTU [1]. These differences manifest as quantifiable variations in catalytic activity, electrochemical behavior, and stability, directly impacting the reliability and efficiency of processes that depend on them. For instance, the presence of two methyl groups in DMTU alters the steric environment around the sulfur atom, influencing both the kinetics of metal complex formation and the stability of the resulting complexes relative to TU or MTU [1][2]. Consequently, substituting DMTU with a generic thiourea analog without accounting for these quantitative differences can lead to suboptimal or failed experimental outcomes and unreliable industrial processes.

Quantitative Performance Differentiation: N,N'-Dimethylthiourea vs. Thiourea Analogs in Key Application Areas


Catalytic Oxidation Kinetics: N,N'-Dimethylthiourea vs. Thiourea

In a Co(II)-assisted catalytic oxidation by dioxygen in water under mild conditions, N,N'-dimethylthiourea (DMTU) exhibits drastically different kinetic behavior compared to unsubstituted thiourea (TU). The study reported substantial differences in the thermodynamic and kinetic parameters for the reaction steps, indicating a pronounced effect of N-methyl substitution on the catalytic oxidation mechanism [1]. The reaction involves the formation of an intermediate anionic five-coordinate cobalt complex, followed by a two-electron oxidation to produce the corresponding urea and elemental sulfur (S8) [1].

Catalysis Oxidation Thiourea Oxidation

Metal-Binding Stability: Steric Effects of Methyl Substitution

Potentiometric titration studies comparing the metal-binding abilities of thiourea (TU), N-methylthiourea (MTU), and N,N'-dimethylthiourea (DMTU) with Cu(II), Ni(II), Al(III), and Fe(III) ions revealed a clear sequence of stability constants. The constants for TU, MTU, and DMTU indicated significant steric effects from the methyl groups, with both nitrogen and sulfur atoms involved in complexation [1]. The magnitude of the constants was somewhat lower than those of simple peptides, suggesting moderate stability. This trend demonstrates that N-methylation progressively alters the ligand's steric profile and, consequently, its metal-binding affinity [1].

Coordination Chemistry Metal Complexation Stability Constants

Aqueous Solution Thermodynamics: Enthalpy of Solution and Hydration Behavior

Calorimetric measurements of the molar enthalpies of solution in water for thiourea (TU) and 1,3-dimethylthiourea (1,3-DMTU) over a temperature range of 278.15 K to 313.13 K showed that while the enthalpic coefficients for pair-wise interactions between hydrated solute molecules were negative for both, the magnitude decreased on going from TU to DMTU [1]. This indicates that N,N'-dimethylation significantly alters the hydration behavior and solute-solute interactions in aqueous media [1]. The study also derived standard molar enthalpies of solution and hydration, as well as changes in heat capacity due to the solution process, providing a complete thermodynamic profile [1].

Solution Chemistry Thermodynamics Hydration

Biological Activity: Neutrophil Myeloperoxidase Pathway Inhibition

N,N'-Dimethylthiourea (DMTU) at concentrations of 1-10 mM completely blocked the formation of stable oxidants and hypochlorous acid by stimulated human neutrophils in vitro [1]. This effect was attributed to the scavenging of products from the neutrophil myeloperoxidase (MPO) pathway, a mechanism distinct from its known hydroxyl radical scavenging properties [1]. In a separate study, DMTU at 10 mM blocked 79% of hydroxyl radical (OH) production by activated neutrophils in vitro, without interfering with other neutrophil functions [2]. The ability to block the MPO pathway and scavenge hydroxyl radicals positions DMTU as a potent, dual-action antioxidant in cellular and in vivo models of oxidative stress [1][2].

Antioxidant Myeloperoxidase Neutrophil

Electroreduction Catalysis: Accelerated In(III) Reduction

N,N'-Dimethylthiourea (DMTU) acts as an effective catalyst for the electroreduction of In(III) ions on mercury drop electrodes in aqueous perchlorate solutions within a pH range of 0.5 to 2 [1]. The catalytic activity increases with increasing DMTU concentration, and the process involves a multi-step reaction where electron transfer is preceded by the formation of In-DMTU complexes on the electrode surface [1]. This behavior is shared by other thiourea derivatives like thiourea, N-methylthiourea, and N-allylthiourea, all of which were found to accelerate the electroreduction process of In(III) ions in chlorates(VII) [2]. The adsorption of DMTU on the mercury surface creates a high local ligand concentration, facilitating complex formation and subsequent electron transfer [1].

Electrochemistry Catalysis Indium

Analytical Reagent for Platinum(II) Extraction: Rapid and Quantitative Recovery

1,3-Dimethyl-2-thiourea (DMTU) enables the rapid and quantitative extraction of platinum(II) from chloride solutions using Bromocresol Green as a counter anion and 1,2-dichloroethane as the extraction solvent [1]. The extraction is remarkably fast, achieving quantitative transfer of platinum(II) into the organic phase within 15 minutes [1]. The extraction efficiency remains constant and maximal over a pH range of 3.3 to 4.2 and at DMTU concentrations exceeding 0.02 M [1]. Importantly, chloride ion concentrations up to 0.5 M do not interfere with the extraction process [1].

Analytical Chemistry Solvent Extraction Platinum

Recommended Application Scenarios for N,N'-Dimethylthiourea Based on Differentiated Performance Evidence


Electroless Plating Bath Stabilizer for Controlled Deposition

N,N'-Dimethylthiourea (DMTU) functions as a critical stabilizer in electroless nickel and copper plating baths, where its unique adsorption characteristics on metal surfaces prevent spontaneous bath decomposition while allowing controlled deposition on activated substrates [8]. The compound's moderate metal-binding affinity, as indicated by stability constant studies, enables it to form transient complexes with metal ions in solution, suppressing uncontrolled nucleation [6]. This mechanism is crucial for maintaining bath stability and achieving uniform, high-quality metal coatings in electronics manufacturing and surface finishing applications [8].

Vulcanization Accelerator in Specialty Rubber Formulations

DMTU is employed as a vulcanization accelerator in natural and synthetic rubber compounds, particularly in systems requiring a balance between processing safety (scorch time) and cure rate. The steric bulk of the two methyl groups influences the accelerator's reactivity, providing a distinct vulcanization profile compared to unsubstituted thiourea or other accelerators [8]. The vulcanization accelerators segment dominates the DMTU market with a 38.9% share, underscoring its industrial importance in this sector [6]. This property makes DMTU a valuable component in tire manufacturing, industrial rubber goods, and other applications where optimized curing kinetics are essential [8].

Antioxidant Tool Compound in Oxidative Stress Research

Due to its demonstrated ability to scavenge hydroxyl radicals (79% inhibition at 10 mM) and completely block the neutrophil myeloperoxidase pathway at 1-10 mM concentrations in vitro, DMTU is a preferred tool compound for investigating mechanisms of oxidative injury in cellular and animal models [8][6]. Its dual-action antioxidant profile provides a distinct advantage over single-mechanism scavengers, allowing researchers to probe complex pathways of inflammation and tissue damage in conditions such as acute lung injury and gastric mucosal lesions [8][7].

Analytical Reagent for Rapid Metal Ion Extraction and Preconcentration

DMTU is an effective reagent for the solvent extraction and preconcentration of metal ions, particularly platinum(II), from aqueous solutions. Its ability to achieve quantitative extraction of Pt(II) into an organic phase within 15 minutes, under mild acidic conditions (pH 3.3-4.2), makes it highly suitable for analytical workflows requiring rapid and efficient sample preparation [8]. This method can be coupled with spectrophotometric detection for the determination of platinum in environmental, geological, and industrial samples [8].

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